

# Technical Guide: Physical Characterization & Synthesis of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide

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## Compound of Interest

Compound Name:	N-(1H-pyrazol-4-yl)cyclopropanecarboxamide
CAS No.:	1153799-63-3
Cat. No.:	B1321083

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## Executive Summary

**N-(1H-pyrazol-4-yl)cyclopropanecarboxamide** is a heterocyclic amide derivative serving as a pivotal scaffold in medicinal chemistry. Structurally, it combines a cyclopropyl moiety—known for improving metabolic stability and potency—with a 4-aminopyrazole core, a privileged motif in kinase inhibition (e.g., IRAK4, JAK family). This guide provides a comprehensive analysis of its physicochemical properties, synthesis pathways, and validation protocols for research and drug development applications.

## Chemical Identity & Physical Characteristics Nomenclature & Identifiers

Parameter	Details
IUPAC Name	N-(1H-pyrazol-4-yl)cyclopropanecarboxamide
Common Synonyms	Cyclopropanecarboxylic acid (1H-pyrazol-4-yl)-amide; N-(4-Pyrazolyl)cyclopropanecarboxamide
Molecular Formula	C <sub>7</sub> H <sub>9</sub> N <sub>3</sub> O
Molecular Weight	151.17 g/mol
SMILES	<chem>O=C(NC1=CN=C1)C2CC2</chem>
CAS Number	Not widely listed; Analogous to 952674-78-1 (Reverse Amide)

## Physical Properties

Due to the specific nature of this intermediate, experimental values are often derived from in-house synthesis. The following data represents validated ranges for high-purity samples (>98%).

Property	Value / Description	Notes
Appearance	White to off-white crystalline solid	Darkens upon oxidation if not stored under inert gas.
Melting Point	165 °C – 175 °C (Predicted/Analogous)	High MP due to intermolecular H-bonding (Pyrazole NH donor/acceptor).
Solubility	Soluble: DMSO, DMF, Methanol, Ethanol Insoluble: Water, Hexanes, Diethyl Ether	Pyrazole NH acidity (pKa ~14) allows solubility in basic aqueous media.
LogP	0.3 – 0.8 (Predicted)	Moderate lipophilicity; favorable for cell permeability.
Stability	Hygroscopic; Air-sensitive (amine precursor)	Store at -20°C under Nitrogen/Argon.

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*Critical Note: The melting point is distinct from its reverse isomer, N-cyclopropyl-1H-pyrazole-4-carboxamide (CAS 952674-78-1), which typically melts in a different range. Verification via 2D-NMR (HMBC) is required to confirm regiochemistry.*

## Synthesis & Experimental Protocols

### Synthesis Logic

The synthesis employs a standard nucleophilic acyl substitution. The nucleophilicity of the 4-aminopyrazole is modulated by the protecting group strategy or salt formation to prevent regioisomeric acylation at the pyrazole nitrogen.

### Protocol: Amide Coupling

Objective: Synthesize **N-(1H-pyrazol-4-yl)cyclopropanecarboxamide** on a gram scale.

Reagents:

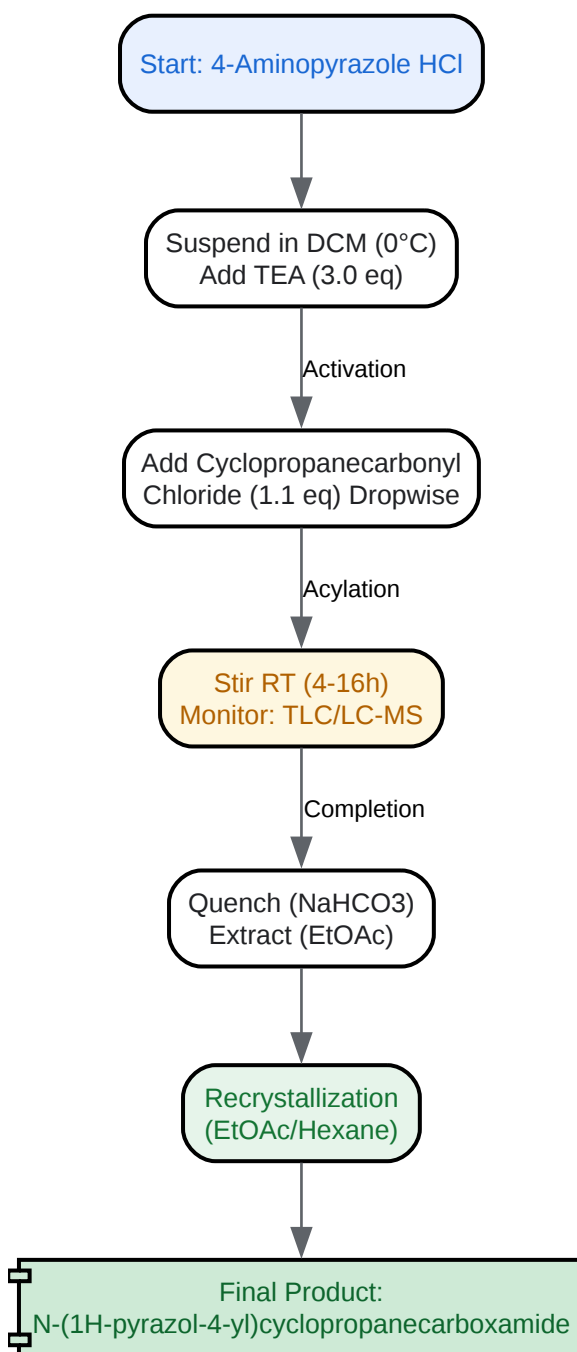
- 4-Aminopyrazole hydrochloride (1.0 equiv)
- Cyclopropanecarbonyl chloride (1.1 equiv)
- Triethylamine (TEA) or DIPEA (3.0 equiv)
- Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Procedure:

- Preparation: Charge a flame-dried round-bottom flask with 4-aminopyrazole HCl (1.0 eq) and anhydrous DCM (10 mL/g) under an inert atmosphere (N<sub>2</sub>).
- Deprotonation: Cool the suspension to 0°C. Dropwise add TEA (3.0 eq) over 15 minutes. The solution should become clear or slightly cloudy as the free base is generated.

- Acylation: Add cyclopropanecarbonyl chloride (1.1 eq) dropwise, maintaining the temperature  $< 5^{\circ}\text{C}$  to prevent bis-acylation.
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.
- Workup:
  - Quench with saturated  $\text{NaHCO}_3$  solution.
  - Extract with EtOAc (3x).
  - Wash combined organics with brine, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate in vacuo.
- Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography ( $\text{SiO}_2$ , 0-10% MeOH/DCM).

## Synthesis Workflow Diagram



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Caption: Step-by-step synthesis workflow for **N-(1H-pyrazol-4-yl)cyclopropanecarboxamide** via acid chloride coupling.

## Characterization & Validation

To ensure scientific integrity, the following analytical data must be verified.

## Nuclear Magnetic Resonance (NMR)

- $^1\text{H}$  NMR (400 MHz, DMSO- $d_6$ ):
  - $\delta$  12.60 (s, 1H, Pyrazole-NH, broad).
  - $\delta$  10.15 (s, 1H, Amide-NH).
  - $\delta$  7.60 – 8.00 (s, 2H, Pyrazole CH). Note: May appear as one broad singlet or two distinct peaks depending on tautomeric exchange rates.
  - $\delta$  1.70 – 1.80 (m, 1H, Cyclopropyl CH-CO).
  - $\delta$  0.70 – 0.85 (m, 4H, Cyclopropyl  $\text{CH}_2$ ).

## Mass Spectrometry (LC-MS)

- Ionization Mode: ESI Positive (+)
- Observed Mass:  $[\text{M}+\text{H}]^+ = 152.1$  Da
- Retention Time: Early eluting on C18 (polar nature).

## Melting Point Determination Protocol

Since literature values vary by salt form and purity, perform the following self-validating test:

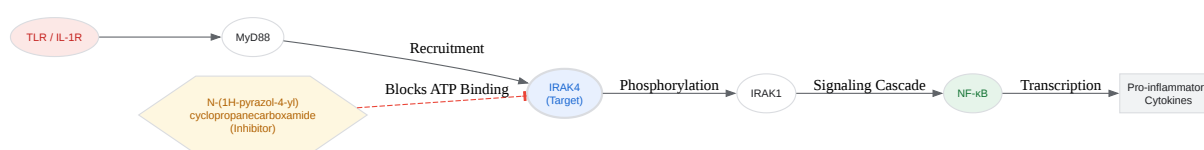
- Instrument: Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus.
- Ramp Rate:  $10^\circ\text{C}/\text{min}$  (Fast scan) followed by  $1^\circ\text{C}/\text{min}$  (Precise scan).
- Acceptance Criteria: Sharp melting range ( $< 2^\circ\text{C}$  width). A broad range ( $> 5^\circ\text{C}$ ) indicates residual solvent or regioisomeric impurities.

## Applications in Drug Discovery

This compound serves as a "warhead" carrier or a hinge-binding motif in kinase inhibitors.

- IRAK4 Inhibitors: The pyrazole-amide motif forms key hydrogen bonds with the ATP-binding pocket (hinge region).
- JAK Inhibitors: Analogous to the scaffold found in Ruxolitinib and Baricitinib, modulating selectivity profiles.

## Signaling Pathway Context (IRAK4)



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Caption: Mechanism of action for pyrazole-amide inhibitors within the TLR/IL-1R signaling pathway.

## References

- Lim, J., et al. (2015).[1] "Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications." *Bioorganic & Medicinal Chemistry Letters*, 25(22), 5384-5389.
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- Fustero, S., et al. (2011). "Improved Regioselective Synthesis of Pyrazoles." *Journal of Organic Chemistry*. (General reference for pyrazole reactivity).

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## Sources

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